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Compound of Interest

3,5-
Compound Name:
Bis(trifluoromethyl)benzophenone

Cat. No. B1329599

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3,5-
Bis(trifluoromethyl)benzophenone. Due to the limited availability of experimental spectra in
public databases, this guide combines data from the National Institute of Standards and
Technology (NIST) with predicted spectroscopic information to offer a comprehensive analytical
profile. The methodologies for obtaining such data are also detailed to assist in experimental
design and data interpretation.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 3,5-
Bis(trifluoromethyl)benzophenone.

Table 1: Predicted *"H NMR Spectral Data

Note: The following *H NMR data is predicted as experimental data was not readily available in
searched databases. Predictions are based on computational models and should be confirmed
by experimental analysis.
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~8.22 S 2H H-2', H-6'

~8.05 S 1H H-4'

~7.85-7.82 m 2H H-2, H-6

~7.72 - 7.68 m 1H H-4

~7.58 - 7.54 m 2H H-3, H-5

Table 2: Predicted **C NMR Spectral Data

Note: The following *3C NMR data is predicted. Experimental verification is recommended.

Chemical Shift (ppm) Assignment
~194.5 C=0

~138.8 Cc-1

~136.5 C-1

~133.0 C-14

~132.0 (q, J = 35 Hz) c-3, C-5'
~130.0 C-2,C-6
~129.5 C-2', C-6'
~126.0 (q, J = 4 Hz) c-4'

~123.0 (q, J = 273 Hz) -CF3

Table 3: Infrared (IR) Spectroscopy Data

Data derived from the gas-phase IR spectrum available from the NIST database.[1]

Assignments are based on typical absorption regions for functional groups.
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Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~1670 Strong C=0 Stretch (Ketone)[2]
~1600, ~1450 Medium-Strong Aromatic C=C Stretch[3]
~1350 - 1100 Very Strong C-F Stretch (Trifluoromethyl)
900 - 675 Strong Aromatic C-H Out-of-Plane

Bend[4]

Table 4: Predicted Mass Spectrometry (MS) Data

Note: The following fragmentation data is proposed based on the chemical structure and
common fragmentation patterns of benzophenones and trifluoromethylated compounds.[5][6]
Experimental confirmation is necessary.

m/z Proposed Fragment lon
318.04 [M]* (Molecular lon)
249.04 [M - CF3]*

213.03 [CeHsCO]*

145.02 [CeHa(CF3)]*

105.03 [CsHsCOJ*

77.04 [CeHs]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of 3,5-Bis(trifluoromethyl)benzophenone is dissolved in approximately
0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR
tube. The sample is filtered to remove any particulate matter. *H and 13C NMR spectra are
acquired on a 400 MHz or higher field NMR spectrometer. For *H NMR, the spectral width is set
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to cover the aromatic region (approximately 0-10 ppm). For 13C NMR, a wider spectral width
(e.g., 0-200 ppm) is used. Chemical shifts are referenced to the residual solvent peak (e.g.,
CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

For a solid sample, a thin film is prepared by dissolving a small amount of the compound in a
volatile solvent (e.g., dichloromethane or acetone), applying a drop of the solution to a salt
plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can
be prepared by grinding a small amount of the sample with dry KBr powder and pressing the
mixture into a translucent disk. The IR spectrum is recorded using a Fourier Transform Infrared
(FT-IR) spectrometer, typically over the range of 4000-400 cm~1. A background spectrum of the
clean salt plate or the pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (El)
source. A small amount of the sample is introduced into the ion source, often via a direct
insertion probe or after separation by gas chromatography. The sample is vaporized and then
bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and
fragmentation of the molecule. The resulting positively charged ions are accelerated and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer). The detector records the abundance of each ion, generating the mass
spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Spectroscopic Analysis Workflow

Compound Synthesis/Purification
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Purification (e.g., Crystallization, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy
(lH, 13C)
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Data Interpretation

Y
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Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for 3,5-
Bis(trifluoromethyl)benzophenone under electron ionization.
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Proposed MS Fragmentation of 3,5-Bis(trifluoromethyl)benzophenone

[C15HsFsO]*
m/z = 318

[C14aHsF30]+ [C1aHsFe]*

m/z = 249 m/z = 299

{ - cyHaF\sz / - CeH2
[C7HsO]* [CsH3Fs]*
m/z = 105 m/z = 213
Cco CcO
[CeHs]* [C7HaF3]*
miz =77 m/z = 145

Click to download full resolution via product page

Caption: Proposed electron ionization mass spectrometry fragmentation pathway for 3,5-
Bis(trifluoromethyl)benzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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